N-(2-chlorobenzyl)-1,1,1-trifluoromethanamine
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Overview
Description
N-(2-chlorobenzyl)-1,1,1-trifluoromethanamine is an organic compound characterized by the presence of a chlorobenzyl group attached to a trifluoromethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1,1,1-trifluoromethanamine typically involves the reaction of 2-chlorobenzyl chloride with trifluoromethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-1,1,1-trifluoromethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzyl alcohols, while reduction can produce amines .
Scientific Research Applications
N-(2-chlorobenzyl)-1,1,1-trifluoromethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenylethylamine: Similar in structure but lacks the trifluoromethanamine moiety.
4-(2-chlorobenzyl)imidazole: Contains a chlorobenzyl group but differs in the core structure
Uniqueness
N-(2-chlorobenzyl)-1,1,1-trifluoromethanamine is unique due to the presence of the trifluoromethanamine group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these characteristics .
Properties
Molecular Formula |
C8H7ClF3N |
---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C8H7ClF3N/c9-7-4-2-1-3-6(7)5-13-8(10,11)12/h1-4,13H,5H2 |
InChI Key |
DADPIASFEBHVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(F)(F)F)Cl |
Origin of Product |
United States |
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